molecular formula C11H15NO3 B289187 {5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol

{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol

Cat. No. B289187
M. Wt: 209.24 g/mol
InChI Key: LQKYPJQSDQKDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol, commonly known as safrole alcohol, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. Safrole alcohol is a versatile compound that has been used in various applications, including as a precursor for the synthesis of other compounds, a flavoring agent, and an insecticide.

Mechanism of Action

The mechanism of action of safrole alcohol is not fully understood. However, it has been suggested that it exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. Safrole alcohol has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. It has also been reported to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects
Safrole alcohol has been shown to exert a wide range of biochemical and physiological effects. It has been reported to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Safrole alcohol has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been reported to possess antitumor activity, which may be attributed to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Safrole alcohol is a versatile compound that has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods without significant degradation. However, safrole alcohol has some limitations for lab experiments. It is highly reactive and can undergo oxidation or reduction under certain conditions. It is also toxic and must be handled with care.

Future Directions

Safrole alcohol has several potential future directions for scientific research. It has been suggested that it may be used as a chiral building block in the synthesis of pharmaceuticals. It may also be investigated for its potential use as an insecticide or herbicide. In addition, safrole alcohol may be further investigated for its biological activities, including its potential use as an antimicrobial, antifungal, or antitumor agent. Overall, safrole alcohol is a promising compound that has several potential applications in scientific research.

Synthesis Methods

Safrole alcohol can be synthesized from safrole, a natural organic compound that is extracted from the root bark of the sassafras tree. The synthesis process involves the reduction of safrole using sodium borohydride or lithium aluminum hydride as a reducing agent. The reaction is carried out in anhydrous conditions, and the product is purified using distillation or chromatography.

Scientific Research Applications

Safrole alcohol has been extensively used in scientific research, mainly in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Safrole alcohol has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals.

properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

[5-[(dimethylamino)methyl]-1,3-benzodioxol-4-yl]methanol

InChI

InChI=1S/C11H15NO3/c1-12(2)5-8-3-4-10-11(9(8)6-13)15-7-14-10/h3-4,13H,5-7H2,1-2H3

InChI Key

LQKYPJQSDQKDPB-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(C2=C(C=C1)OCO2)CO

Canonical SMILES

CN(C)CC1=C(C2=C(C=C1)OCO2)CO

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.